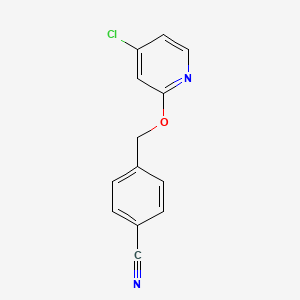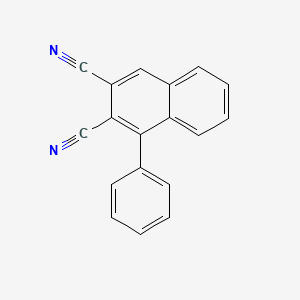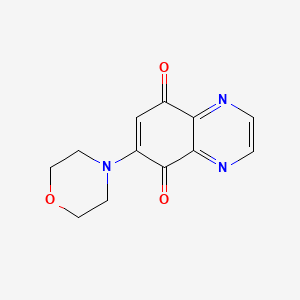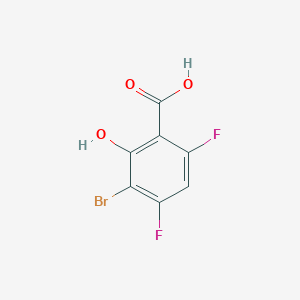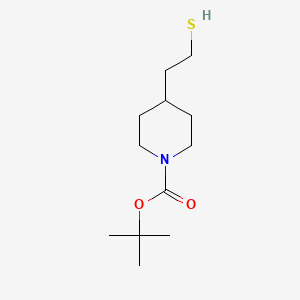
tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a mercaptoethyl side chain attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-mercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Piperidine, tert-butyl chloroformate, 2-mercaptoethanol.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.
Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps are optimized for large-scale production, often involving continuous flow processes and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the mercaptoethyl group, forming disulfides or sulfoxides.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides are used under controlled conditions.
Major Products:
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological macromolecules. It is also used in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological disorders. Its piperidine core is a common motif in many bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymer additives.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. The piperidine ring can interact with receptors and ion channels, affecting their function. These interactions can influence various biochemical pathways, making the compound useful in drug design and development.
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate has an ethoxy-oxoethyl group instead of a mercaptoethyl group, making it less reactive towards thiol-specific reactions.
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate contains a phenylamino group, which imparts different electronic properties and reactivity compared to the mercaptoethyl group.
- tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate has a hydroxyethyl group, which can participate in hydrogen bonding, unlike the mercaptoethyl group.
Properties
Molecular Formula |
C12H23NO2S |
|---|---|
Molecular Weight |
245.38 g/mol |
IUPAC Name |
tert-butyl 4-(2-sulfanylethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO2S/c1-12(2,3)15-11(14)13-7-4-10(5-8-13)6-9-16/h10,16H,4-9H2,1-3H3 |
InChI Key |
ZOTSQAZEOQINKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



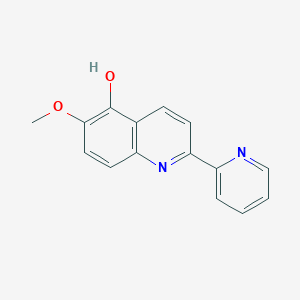

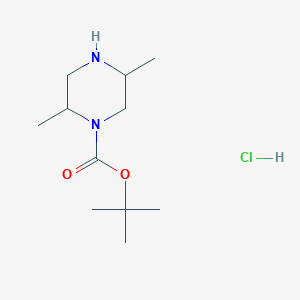
![tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11864455.png)


